[3-(Dimethylamino)propyl]thiourea: A Pivotal Intermediate in Histaminergic Ligand Design
[3-(Dimethylamino)propyl]thiourea: A Pivotal Intermediate in Histaminergic Ligand Design
The following technical guide details the chemical identity, synthesis, and pharmacological significance of [3-(Dimethylamino)propyl]thiourea (CAS 10569-26-3).
CAS Number: 10569-26-3 Molecular Formula: C₆H₁₅N₃S Molecular Weight: 161.27 g/mol [1]
Executive Summary
[3-(Dimethylamino)propyl]thiourea is a functionalized organosulfur compound primarily utilized as a high-value intermediate in medicinal chemistry and coordination complex synthesis.[1] Its most critical application lies in the development of histamine H2-receptor agonists; it serves as the stable thione precursor to Dimaprit (S-[3-(dimethylamino)propyl]isothiourea), a standard pharmacological tool for studying gastric acid secretion and cardiovascular histamine responses.[1] Beyond pharmacology, the compound acts as a bidentate N,S-donor ligand in transition metal chemistry and a scavenger in polymer curing processes.[1]
Chemical Identity & Physicochemical Profile
The compound exists in a tautomeric equilibrium between the stable thione form (predominant in neutral solid state) and the thiol (isothiourea) form. This duality is central to its reactivity, particularly in S-alkylation reactions.[1]
| Property | Specification |
| IUPAC Name | 1-(3-Dimethylaminopropyl)thiourea |
| CAS Number | 10569-26-3 |
| Appearance | White to off-white crystalline solid or viscous hygroscopic oil |
| Solubility | Highly soluble in water, ethanol, methanol; sparingly soluble in non-polar solvents |
| pKa (Estimated) | ~9.2 (tertiary amine), ~ -1.5 (thiourea sulfur protonation) |
| H-Bond Donors | 2 (Primary amine region) |
| H-Bond Acceptors | 2 (Tertiary amine, Thione sulfur) |
| Stability | Stable under standard conditions; sensitive to strong oxidizers (desulfurization risk) |
Synthetic Pathways
Two primary routes exist for the synthesis of [3-(Dimethylamino)propyl]thiourea. Route A is preferred for high-purity laboratory scale synthesis, while Route B is more economical for bulk preparation.[1]
Route A: Isothiocyanate Aminolysis (High Purity)
This method avoids salt contamination and yields a cleaner product by reacting the corresponding isothiocyanate with ammonia.
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Precursor: 3-(Dimethylamino)propyl isothiocyanate (CAS 27421-70-1).[1]
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Reagent: Aqueous Ammonia (25-30%) or anhydrous NH₃ gas.[1]
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Mechanism: Nucleophilic attack of ammonia nitrogen on the electrophilic isothiocyanate carbon.
Route B: Acid-Catalyzed Trans-thiocarbamoylation (Industrial)
This route utilizes the cheaper amine precursor and thiocyanate salt.[1]
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Precursor: N,N-Dimethyl-1,3-propanediamine (DMAPA).[1]
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Reagents: Potassium Thiocyanate (KSCN), Hydrochloric Acid (HCl).
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Mechanism: Formation of the amine hydrochloride followed by thermal rearrangement of the thiocyanate salt.
Figure 1: Dual synthetic pathways for [3-(Dimethylamino)propyl]thiourea.
Functional Applications in Drug Development
Precursor to Dimaprit (H2-Receptor Agonist)
The most significant role of CAS 10569-26-3 is as the direct precursor to Dimaprit .[1] While the thiourea itself has negligible activity at the histamine H2 receptor, its S-alkylated isothiourea derivative (Dimaprit) is a highly specific H2 agonist (approx. 19-71% potency of histamine depending on tissue).[1]
The Mechanism of Activation: Researchers synthesize the thiourea (10569-26-3) and subject it to S-methylation (using methyl iodide or dimethyl sulfate).[1] This locks the molecule in the isothiourea tautomer, which mimics the imidazole ring of histamine.
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Thiourea Form (Inactive): Lacks the necessary tautomeric proton transfer capability required for H2 receptor activation.
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Isothiourea Form (Active): The S-methyl group creates a planar amidine-like system capable of "proton relay," a key requirement for H2 receptor triggering.[1]
Structure-Activity Relationship (SAR) Probe
In medicinal chemistry, this compound serves as a negative control in SAR studies.[1] By comparing the biological activity of the thiourea (10569-26-3) against Dimaprit, scientists validate the necessity of the isothiourea moiety for receptor recognition.[1]
Figure 2: Conversion of the inactive thiourea precursor to the active H2 agonist Dimaprit.[1]
Experimental Protocols
Protocol 1: Laboratory Synthesis via Isothiocyanate (Route A)
Self-validating step: The disappearance of the characteristic -N=C=S IR stretch at ~2100 cm⁻¹ confirms reaction completion.[1]
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Preparation: Dissolve 10 mmol of 3-(dimethylamino)propyl isothiocyanate in 20 mL of ethanol.
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Addition: Cool the solution to 0°C. Slowly add 15 mmol of aqueous ammonia (28%) dropwise.
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Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
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Work-up: Evaporate the solvent under reduced pressure. The residue will likely be a viscous oil or low-melting solid.[1]
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Purification: Recrystallize from an ethanol/ether mixture if solid, or dry under high vacuum if oil.
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Validation:
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1H NMR (DMSO-d6): Look for the propyl backbone signals and the disappearance of the isothiocyanate carbon signal in 13C NMR.
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Mass Spec: Expected [M+H]+ = 162.1.
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Protocol 2: Conversion to Dimaprit (S-Methylation)
Critical Safety Note: Methyl iodide is a neurotoxin and carcinogen.[1] Use a fume hood.
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Dissolution: Dissolve 1.61 g (10 mmol) of [3-(Dimethylamino)propyl]thiourea in 10 mL of dry methanol.
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Alkylation: Add 1.42 g (10 mmol) of Methyl Iodide (CH₃I) dropwise at room temperature. Exothermic reaction.[1]
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Reflux: Heat to reflux for 1 hour to ensure complete S-alkylation.
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Isolation: Evaporate solvent to obtain Dimaprit hydroiodide.
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Exchange (Optional): Pass through an ion-exchange resin (chloride form) if the dihydrochloride salt is required for biological assays.
Handling & Safety (SDS Summary)
Signal Word: DANGER
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Hazard Statements:
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H301: Toxic if swallowed.[2]
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H317: May cause an allergic skin reaction.
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H373: May cause damage to organs (Thyroid) through prolonged or repeated exposure (Class effect of thioureas).
-
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Storage: Store at +2°C to +8°C. Hygroscopic – keep under inert atmosphere (Argon/Nitrogen) if possible.
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Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (contains Sulfur and Nitrogen).
References
-
Durant, G. J., Ganellin, C. R., & Parsons, M. E. (1977).[1][3] Dimaprit, (S-[3-(N,N-dimethylamino)propyl]isothiourea).[1][3][4][5] A highly specific histamine H2-receptor agonist.[1][3][4][5][6] Part 2. Structure-activity considerations. Agents and Actions. Link
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Parsons, M. E., Owen, D. A., Ganellin, C. R., & Durant, G. J. (1977).[1][3] Dimaprit - [S-[3-(N,N-dimethylamino)propyl]isothiourea] - A highly specific histamine H2 -receptor agonist.[1][3][4][5] Part 1. Pharmacology. Agents and Actions. Link
-
Santa Cruz Biotechnology. N-[3-(dimethylamino)propyl]thiourea Product Data. Link
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PubChem. N,N'-Dimethylthiourea (Related Compound Class Safety Data). National Library of Medicine. Link
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Sigma-Aldrich. 3-(Dimethylamino)propyl acrylate (Precursor Safety Data). Link
Sources
- 1. N-PROPYLTHIOUREA | 927-67-3 [chemicalbook.com]
- 2. N,N'-Dimethylthiourea | C3H8N2S | CID 2723631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimaprit, (S-[3-(N,N-dimethylamino)propyl]isothiourea). A highly specific histamine H2-receptor agonist. Part 2. Structure-activity considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Dimaprit--[S-[3-(N,N-dimethylamino)propyl]isothiourea]--a highly specific histamine H2-receptor agonist. Part 1. Pharmacology. 1977 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
